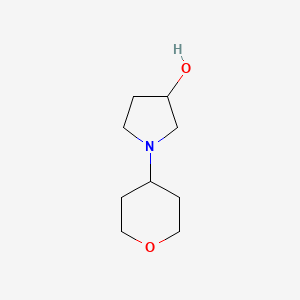

1-(Oxan-4-yl)pyrrolidin-3-ol

Description

1-(Oxan-4-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and an oxan-4-yl (tetrahydropyran-4-yl) group at the 1-position. Its molecular formula is C₉H₁₇NO₂ (molecular weight: 171.24 g/mol). The oxan-4-yl group introduces a six-membered ether ring, conferring unique steric and electronic properties.

The compound’s dual functionality (hydroxyl and ether groups) likely enhances its solubility in polar solvents compared to purely alkyl-substituted analogs. Potential applications include pharmaceutical intermediates or ligands in catalysis, though further research is needed to confirm these uses.

Properties

CAS No. |

1342346-30-8 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-(oxan-4-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C9H17NO2/c11-9-1-4-10(7-9)8-2-5-12-6-3-8/h8-9,11H,1-7H2 |

InChI Key |

NQVHSJHFOOOAKJ-UHFFFAOYSA-N |

SMILES |

C1CN(CC1O)C2CCOCC2 |

Canonical SMILES |

C1CN(CC1O)C2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- 1-(2-Phenylethyl)pyrrolidin-3-ol derivatives (e.g., compounds 1a and 1b from antiviral studies) .

- 1-(2-Aminoethyl)pyrrolidin-3-ol (CAS: 857637-07-1) .

Table 1: Comparative Properties of Pyrrolidin-3-ol Derivatives

Physical and Chemical Properties

- Polarity and Solubility: The aminoethyl derivative exhibits high polarity due to its primary amine group, favoring solubility in aqueous media . The phenylethyl derivatives are more lipophilic, making them suitable for membrane penetration in biological systems . this compound likely has intermediate polarity, balancing ether hydrophilicity and pyrrolidine hydrophobicity.

- Boiling Points: The aminoethyl analog’s boiling point (245°C) reflects strong intermolecular hydrogen bonding . The phenylethyl derivatives’ larger aromatic substituents likely elevate boiling points (>300°C) due to increased van der Waals interactions. The oxan-4-yl compound’s boiling point is estimated to be ~250–270°C, influenced by its cyclic ether structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.